

# In-Depth Technical Guide: **tert-Butyl 4-(1-aminoethyl)benzoate**

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## Compound of Interest

Compound Name: *Tert-butyl 4-(1-aminoethyl)benzoate*

Cat. No.: *B2893418*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of **tert-butyl 4-(1-aminoethyl)benzoate**. Due to the limited availability of experimental data for this specific compound in publicly accessible databases, this guide also includes information on closely related and structurally similar compounds to offer a comparative context for research and development activities.

## Physicochemical Properties

While specific experimental data for **tert-butyl 4-(1-aminoethyl)benzoate** is not readily available, its chemical formula can be deduced from its structure, and its molecular weight can be calculated accordingly.

Deduced and Calculated Properties of **tert-Butyl 4-(1-aminoethyl)benzoate**:

Property	Value	Source
Chemical Formula	C <sub>13</sub> H <sub>19</sub> NO <sub>2</sub>	Deduced from structure
Molecular Weight	221.30 g/mol	Calculated

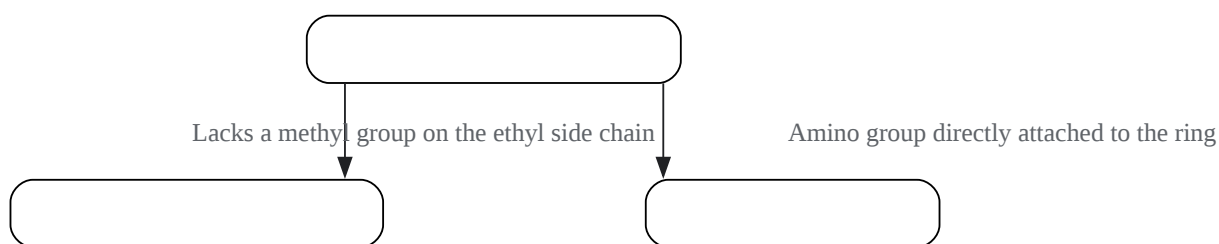
For comparative purposes, the table below summarizes the known physicochemical properties of two structurally related compounds: **tert-butyl 4-(aminomethyl)benzoate** and **tert-butyl 4-aminobenzoate**.

Properties of Structurally Related Compounds:

Property	<b>tert-Butyl 4-(aminomethyl)benzoate</b>	<b>tert-Butyl 4-aminobenzoate</b>
Molecular Weight	207.27 g/mol	193.24 g/mol [1][2][3][4]
Chemical Formula	C <sub>12</sub> H <sub>17</sub> NO <sub>2</sub>	C <sub>11</sub> H <sub>15</sub> NO <sub>2</sub> [1][2][3][4]
CAS Number	107045-28-3	18144-47-3[1][2][3][4]

## Structural Analysis

The structural differences between **tert-butyl 4-(1-aminoethyl)benzoate** and its related compounds are illustrated in the diagram below. The key distinction lies in the substituent at the 4-position of the benzoate ring.



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Caption: Structural relationship between the target compound and its analogs.

## Experimental Protocols

Currently, there are no established and publicly documented experimental protocols specifically for the synthesis or analysis of **tert-butyl 4-(1-aminoethyl)benzoate**.

Researchers interested in the synthesis of this compound may consider adapting existing methods for the synthesis of similar amino acid esters or by performing a nucleophilic substitution on a suitable precursor. A potential synthetic route could involve the reaction of a protected 1-(4-(tert-butoxycarbonyl)phenyl)ethan-1-one with an aminating agent, followed by deprotection.

Illustrative Hypothetical Synthesis Workflow:



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Caption: A potential, non-validated synthetic pathway for **tert-butyl 4-(1-aminoethyl)benzoate**.

## Conclusion

This technical guide summarizes the available information on **tert-butyl 4-(1-aminoethyl)benzoate**. While direct experimental data is scarce, the calculated molecular weight and deduced chemical formula provide a foundational starting point for researchers. The provided data on related compounds can serve as a valuable reference for predicting the properties and reactivity of the target molecule. Further experimental investigation is necessary to fully characterize this compound.

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## References

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